tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Addition of the Amino Group: The amino group can be introduced through an amination reaction, often using ammonia or an amine derivative.
Formation of the tert-Butyl Ester: The tert-butyl ester group can be formed by reacting the carboxylic acid derivative of the pyrrolidine ring with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include sodium hydroxide and alkoxides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Phenyl-substituted derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-aminopyrrolidine-1-carboxylate: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
tert-Butyl 3-amino-2-phenylpyrrolidine-1-carboxylate:
Uniqueness
tert-Butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H21ClN2O2 |
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Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-6-4-5-7-11(10)16/h4-7,12-13H,8-9,17H2,1-3H3 |
InChI Key |
ZLSHUQFNBIRADS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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